BenchChemオンラインストアへようこそ!

5-Amino-2-fluoroisonicotinamide

Physicochemical Profiling Drug Likeness Medicinal Chemistry Design

5-Amino-2-fluoroisonicotinamide is a dual-substituted pyridine-4-carboxamide (isonicotinamide) derivative bearing an amino group at the 5-position and a fluorine atom at the 2-position of the pyridine ring. It is catalogued as Nicotinamide Impurity 16 in pharmaceutical impurity reference standard collections.

Molecular Formula C6H6FN3O
Molecular Weight 155.13 g/mol
CAS No. 1804146-12-0
Cat. No. B1383198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluoroisonicotinamide
CAS1804146-12-0
Molecular FormulaC6H6FN3O
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)N)C(=O)N
InChIInChI=1S/C6H6FN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
InChIKeyYMVJMEXWOXRJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluoroisonicotinamide (CAS 1804146-12-0): Core Physicochemical and Structural Identity


5-Amino-2-fluoroisonicotinamide is a dual-substituted pyridine-4-carboxamide (isonicotinamide) derivative bearing an amino group at the 5-position and a fluorine atom at the 2-position of the pyridine ring . It is catalogued as Nicotinamide Impurity 16 in pharmaceutical impurity reference standard collections . Computed properties include a molecular formula of C6H6FN3O, a molecular weight of 155.13 g/mol, a topological polar surface area (TPSA) of 82 Ų, and a calculated LogP (XLogP) of 0 . These values distinguish it from unsubstituted isonicotinamide (MW 122.12, TPSA ~55) and the 2-fluoro-only analog (MW 140.04, TPSA ~55), establishing a unique profile of hydrogen-bonding capacity and polarity relevant to biological target engagement and chromatographic behavior.

Why 5-Amino-2-fluoroisonicotinamide Cannot Be Replaced by Generic Isonicotinamide Analogs


The 5-amino-2-fluoro dual-substitution pattern on the isonicotinamide scaffold creates a hydrogen-bond donor/acceptor topology and electronic environment that cannot be replicated by any single-substitution analog. The 5-amino group contributes two hydrogen bond donors (total HBD = 2 vs. 1 for 2-fluoroisonicotinamide) and increases TPSA from ~55 Ų to 82 Ų , altering aqueous solubility and passive membrane permeability. The 2-fluoro substituent modulates the electron density of the pyridine ring, influencing the pKa of the 5-amino group and the amide NH2, which directly affects binding interactions with target proteins . SAR studies on isonicotinamide-based GSK-3 inhibitors have demonstrated that variations in both the 4/5-pyridine substitution pattern and the amide group lead to significant differences in potency and kinase selectivity, underscoring that even minor substituent changes produce non-interchangeable biological outcomes .

Quantitative Differentiation Evidence for 5-Amino-2-fluoroisonicotinamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Differentiate 5-Amino-2-fluoroisonicotinamide from 2-Fluoroisonicotinamide and Parent Isonicotinamide

5-Amino-2-fluoroisonicotinamide has a computed TPSA of 82 Ų and 2 hydrogen bond donors, compared to an estimated TPSA of ~55 Ų and 1 hydrogen bond donor for 2-fluoroisonicotinamide (CAS 369-01-7, C6H5FN2O, MW 140.04), which lacks the 5-amino group . The parent isonicotinamide (pyridine-4-carboxamide, C6H6N2O, MW 122.12) has an estimated TPSA of ~55 Ų and 1–2 hydrogen bond donors (amide only). The ~27 Ų increase in TPSA and the additional hydrogen bond donor from the 5-amino substituent are predicted to reduce passive membrane permeability while enhancing aqueous solubility, making 5-amino-2-fluoroisonicotinamide more suitable for applications requiring restricted CNS penetration or improved renal clearance profiles.

Physicochemical Profiling Drug Likeness Medicinal Chemistry Design

XLogP = 0 Contrasts with More Lipophilic Chloro and Methyl Analogs, Offering a Distinct Polarity Window for Fragment-Based Screening

The computed XLogP for 5-amino-2-fluoroisonicotinamide is 0 . This is lower than the estimated XLogP for the 2-chloro analog 5-amino-2-chloroisonicotinamide (CAS 1217026-70-4, C6H6ClN3O, MW 171.58), which is predicted to have an XLogP of approximately 0.5–0.8 due to the greater lipophilicity of chlorine vs. fluorine . The 2-methyl analog 5-amino-2-methylisonicotinic acid (CAS 88482-17-1) would be expected to have an even higher XLogP (estimated 0.7–1.0). The XLogP = 0 value places 5-amino-2-fluoroisonicotinamide in an optimal polarity range for fragment-based screening, where excessive lipophilicity is associated with promiscuous binding and poor developability.

Fragment-Based Drug Discovery Lipophilicity Lead Optimization

Designation as Nicotinamide Impurity 16/88 Provides a Defined Role in Pharmaceutical Impurity Profiling and Reference Standard Qualification

5-Amino-2-fluoroisonicotinamide is formally listed as Nicotinamide Impurity 16 and Nicotinamide Impurity 88 in pharmaceutical impurity reference standard catalogues. It is available at 99%+ purity (HPLC) from suppliers offering CNAS 17025 & CNAS 17034 dual-certified reference standards, with accompanying hydrogen spectrum (¹H NMR) documentation for regulatory submission support . This official impurity designation confers a specific, procurement-relevant identity that distinguishes it from non-impurity-listed isonicotinamide analogs such as 3-amino-2-fluoropyridine-4-carboxamide (CAS not impurity-listed) [1]. The availability of certified reference material with full spectroscopic characterization supports its use in validated HPLC methods for nicotinamide active pharmaceutical ingredient (API) purity assessment, a role not served by non-impurity-listed analogs.

Pharmaceutical Analysis Impurity Profiling Reference Standards

The 5-Amino-2-fluoropyridine-4-carboxamide Scaffold Maps to Kinase Hinge-Binder Pharmacophores, a Feature Absent in Nicotinamide (3-Carboxamide) Isomers

The isonicotinamide (pyridine-4-carboxamide) scaffold, when appropriately substituted, has been validated as a core structure for potent glycogen synthase kinase-3 (GSK-3) inhibitors with nanomolar IC50 values and high kinase selectivity [1]. The 4-carboxamide orientation positions the pyridine nitrogen para to the amide, creating a hydrogen bond acceptor–donor geometry compatible with the kinase hinge region. In contrast, nicotinamide (pyridine-3-carboxamide) and picolinamide (pyridine-2-carboxamide) isomers present different nitrogen–amide spatial relationships that are less optimal for hinge binding [2]. Among isonicotinamide analogs, the 5-amino-2-fluoro substitution pattern provides dual hydrogen bond donor capacity (from 5-NH2) and fluorine-mediated modulation of pyridine nitrogen basicity, features not simultaneously available in 2-fluoroisonicotinamide (lacking 5-NH2) or 5-aminoisonicotinamide (lacking 2-F). Patent literature broadly claims fluoro-substituted pyridine carboxamides as kinase inhibitors targeting c-Met, KDR, c-Kit, FLT3, and FLT4 [3], further supporting the privileged nature of this substitution pattern.

Kinase Inhibitor Design Hinge-Binding Motif Scaffold Hopping

Fluorine-18 Radiolabeling Compatibility Links the Isonicotinamide Scaffold to PET Imaging Applications

A published radiosynthesis method describes the rapid and efficient preparation of [¹⁸F]fluoroisonicotinamides via nucleophilic radiofluorination, achieving high radiochemical yields and short preparation times suitable for automated synthesis [1]. While 5-amino-2-fluoroisonicotinamide itself is not a PET tracer, its 2-fluoro substituent position is the site of ¹⁸F incorporation in this methodology. The presence of the 5-amino group provides an additional functional handle for further derivatization (e.g., amide coupling, reductive amination) to generate structurally diverse [¹⁸F]fluoroisonicotinamide-based imaging agents. This contrasts with 5-unsubstituted 2-fluoroisonicotinamide, which lacks this synthetic diversification point. The related compound [¹⁸F]MEL050 (a 6-fluoronicotinamide) has been advanced to melanoma tumor PET imaging studies, demonstrating the translational relevance of fluorinated pyridine carboxamide scaffolds in molecular imaging [2].

PET Imaging Radiopharmaceuticals Melanoma Imaging

Highest-Value Application Scenarios for 5-Amino-2-fluoroisonicotinamide Based on Differentiated Evidence


Nicotinamide API Impurity Reference Standard for Validated HPLC Methods

As Nicotinamide Impurity 16/88, 5-amino-2-fluoroisonicotinamide serves as a certified reference standard (99%+ HPLC purity, CNAS 17025 & 17034 dual-certified, with ¹H NMR documentation) for the development and validation of stability-indicating HPLC methods in nicotinamide drug substance quality control . Its distinct chromatographic retention (driven by TPSA = 82 Ų, XLogP = 0) and unique UV absorption profile relative to nicotinamide and other process impurities enable selective detection and quantification, supporting ICH Q3A-compliant impurity profiling for regulatory submissions .

Fragment-Based Screening for Kinase and HDAC Drug Discovery Programs

With its XLogP = 0, high TPSA = 82 Ų, and dual hydrogen bond donor capacity (2 HBD), 5-amino-2-fluoroisonicotinamide is well-suited as a fragment-sized (MW 155.13) screening compound for target-based drug discovery . The 4-carboxamide scaffold maps to kinase hinge-binding pharmacophores validated in GSK-3 inhibitor programs, while the amino-fluoro substitution pattern is consistent with HDAC inhibitor zinc-binding group design principles . Its favorable fragment-like physicochemical properties (MW < 250, XLogP ≤ 1, HBD ≤ 3) align with Rule of Three guidelines for fragment library composition, making it a procurable entry point for hit identification cascades.

Synthetic Building Block for ¹⁸F-PET Tracer Development

The 2-fluoro position on 5-amino-2-fluoroisonicotinamide is amenable to ¹⁸F incorporation via established nucleophilic radiofluorination protocols, while the 5-amino group provides a conjugation handle for attaching targeting vectors (peptides, small molecules) or pharmacokinetic-modifying groups . This dual functionality enables the construction of [¹⁸F]fluoroisonicotinamide-based PET imaging agents with potential applications in melanoma imaging and neurology, leveraging a scaffold already validated in the [¹⁸F]MEL050 program .

Physicochemical Probe in Isonicotinamide Scaffold SAR Studies

The combination of 5-amino and 2-fluoro substituents on the isonicotinamide core provides a unique electronic and steric environment for systematic SAR exploration. The fluorine atom serves as an NMR-active (¹⁹F) probe for protein–ligand binding studies, while the 5-amino group can be differentially acylated or alkylated to generate compound libraries. The computed XLogP = 0 and TPSA = 82 Ų establish a baseline for evaluating the impact of further substitutions on physicochemical and ADME properties, enabling rational optimization of lead series derived from isonicotinamide-based kinase or epigenetic inhibitor programs .

Quote Request

Request a Quote for 5-Amino-2-fluoroisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.